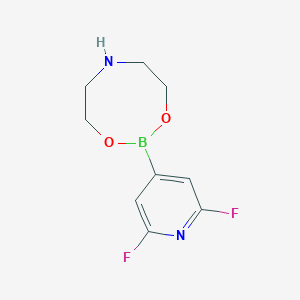
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions, and a dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane typically involves the formation of the dioxazaborocane ring followed by the introduction of the difluoropyridinyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a boronic acid derivative and a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane exerts its effects involves its interaction with specific molecular targets. The boron atom in the dioxazaborocane ring can form reversible covalent bonds with nucleophiles, making it a useful tool in chemical biology for probing enzyme activities and protein functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine-4-boronic acid: Similar in structure but lacks the dioxazaborocane ring.
2,6-Difluoropyridine: Similar pyridine ring structure but lacks the boron-containing ring.
Uniqueness
2-(2,6-Difluoropyridin-4-YL)-1,3,6,2-dioxazaborocane is unique due to the presence of both the difluoropyridinyl group and the dioxazaborocane ring. This combination imparts unique chemical properties, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-(2,6-difluoropyridin-4-yl)-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2N2O2/c11-8-5-7(6-9(12)14-8)10-15-3-1-13-2-4-16-10/h5-6,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGJCRJSBLYRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2=CC(=NC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-Methyl-2-(4-propylpiperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B7954913.png)
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid](/img/structure/B7954916.png)
![[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7954919.png)
![{4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954933.png)
![[4-Methanesulfonyl-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7954937.png)
![{4-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid](/img/structure/B7954943.png)
![[4-(4-Butylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7954947.png)
![[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B7954954.png)
![{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954956.png)
![{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954963.png)
![[1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid](/img/structure/B7954970.png)
![{4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7954974.png)
![[2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7954982.png)
![{1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7954987.png)
